N-butan-2-yl-3,4-dimethylbenzamide
Description
N-Butan-2-yl-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring and a secondary alkyl (butan-2-yl) group attached to the amide nitrogen. Benzamides with N-alkyl or N-alkoxy substituents are widely studied for their roles in metal-catalyzed C–H bond functionalization and cross-coupling reactions due to their ability to act as directing groups .
Properties
IUPAC Name |
N-butan-2-yl-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-11(4)14-13(15)12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKBCQVNEDPWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane (DCM) under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzoic acid or other oxidized derivatives.
Reduction: Formation of N-butan-2-yl-3,4-dimethylbenzylamine.
Substitution: Formation of substituted benzamides or other derivatives depending on the substituent introduced.
Scientific Research Applications
N-butan-2-yl-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of N-butan-2-yl-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-butan-2-yl-3,4-dimethylbenzamide with structurally related benzamides, focusing on substituent effects, synthetic yields, spectroscopic data, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₄H₁₉NO. †Direct data unavailable; inferred from analogs.
Substituent Effects on Reactivity and Physical Properties
- N-Substituent Bulkiness: The butan-2-yl group in the target compound is bulkier than methoxy or hydroxyalkyl groups in analogs .
- Aromatic Substitution: The 3,4-dimethyl groups on the benzene ring increase electron density via inductive effects, which could enhance coordination to metal catalysts in C–H activation reactions . However, steric hindrance from the methyl groups might limit substrate accessibility compared to monosubstituted analogs (e.g., 3-methylbenzamide derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
